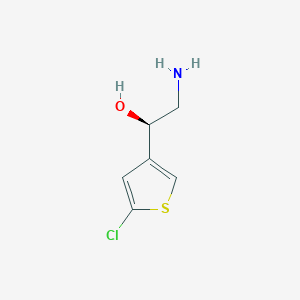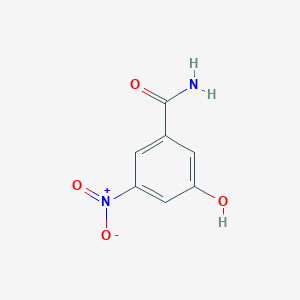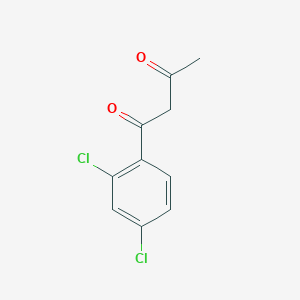
1,3-Butanedione, 1-(2,4-dichlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Butanedione, 1-(2,4-dichlorophenyl)- is an organic compound with the molecular formula C10H8Cl2O2 and a molecular weight of 231.08 g/mol . It is a derivative of butanedione, where one of the hydrogen atoms is replaced by a 2,4-dichlorophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Butanedione, 1-(2,4-dichlorophenyl)- can be synthesized through several methods. One common method involves the reaction of acetophenone with ethyl acetate in the presence of sodium ethoxide . This reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase.
Industrial Production Methods
Industrial production of 1,3-Butanedione, 1-(2,4-dichlorophenyl)- often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Butanedione, 1-(2,4-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions, where one or both chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or other reduced compounds.
Applications De Recherche Scientifique
1,3-Butanedione, 1-(2,4-dichlorophenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Butanedione, 1-(2,4-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. The dichlorophenyl group plays a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,4-Dichlorophenyl)-1,3-butanedione: This compound has a similar structure but with chlorine atoms at different positions on the phenyl ring.
1-(2,3-Dichlorophenyl)-1,3-butanedione: Another similar compound with chlorine atoms at the 2 and 3 positions on the phenyl ring.
Uniqueness
1,3-Butanedione, 1-(2,4-dichlorophenyl)- is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical properties and reactivity. This unique structure makes it suitable for specific applications and reactions that other similar compounds may not be as effective in.
Propriétés
Formule moléculaire |
C10H8Cl2O2 |
|---|---|
Poids moléculaire |
231.07 g/mol |
Nom IUPAC |
1-(2,4-dichlorophenyl)butane-1,3-dione |
InChI |
InChI=1S/C10H8Cl2O2/c1-6(13)4-10(14)8-3-2-7(11)5-9(8)12/h2-3,5H,4H2,1H3 |
Clé InChI |
VHQFICMTGUEYJB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


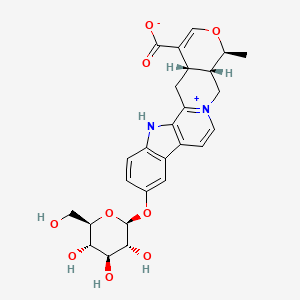
![1-[(2-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15238962.png)
![7-(Tert-butyl) 8-((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (3r,8s)-3-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2-oxo-1,2,3,6,8,9-hexahydro-7h-[1,4]oxazino[3,2-g]isoquinoline-7,8-dicarboxylate](/img/structure/B15238970.png)
![4-[1-(propan-2-yl)-1H-imidazol-5-yl]piperidine](/img/structure/B15238978.png)
![2-[(2-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B15238982.png)


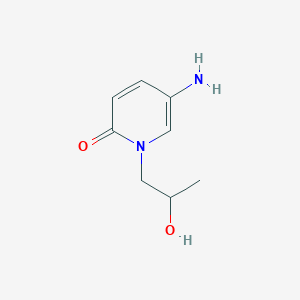
![3-[(Cyclopent-1-en-1-yl)methoxy]azetidine](/img/structure/B15239017.png)
![(1R,2S,3R,4R)-3-methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15239023.png)
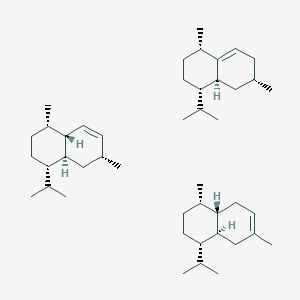
![2-amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide](/img/structure/B15239042.png)
